Triacetonamine

Catalog No.
S563967
CAS No.
826-36-8
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacetonamine

CAS Number

826-36-8

Product Name

Triacetonamine

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3

InChI Key

JWUXJYZVKZKLTJ-UHFFFAOYSA-N

Synonyms

2,2,6,6-tetramethyl-4-piperidone, 2,2,6,6-tetramethylpiperidone-4-toluene-p-sulfonate, tempidon, tempidon 4-methylbenzenesulfonate, tempidon hydrochloride, tempidon sulfate, TMPone, triacetonamine

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C

The exact mass of the compound Triacetonamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Spin Labels - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triacetonamine (TAA; CAS: 826-36-8), systematically known as 2,2,6,6-tetramethyl-4-piperidone, is a highly specialized cyclic ketone and the foundational building block for the global production of Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals . Commercially procured at high purities (≥95-98%), TAA is characterized by a reactive 4-ketone group flanked by gem-dimethyl groups at the 2,6-positions [1]. This distinctive structural geometry provides critical steric shielding that protects the amine nitrogen from unwanted side reactions while allowing quantitative functionalization at the ketone center. For industrial buyers and synthetic chemists, TAA represents the most economically and synthetically viable starting material for producing advanced, low-volatility polymer stabilizers, tunable oxidation catalysts (such as TEMPO derivatives), and covalently tethered spin labels [2].

Procurement Fit

Hindered amine light stabilizer (HALS) precursor synthesis
Nitroxyl radical production (TEMPOL, TEMPO) for catalytic oxidation
Sterically demanding synthesis and selective catalysis
Medicinal chemistry scaffold for hit expansion

Substituting high-purity Triacetonamine with structurally simplified analogs like 2,2,6,6-tetramethylpiperidine (TMP) or attempting crude in-house synthesis introduces severe procurement and process limitations. While TMP shares the sterically hindered amine core, it completely lacks the 4-ketone functionality, rendering it inert for downstream derivatization into specialized HALS ketals or functionalized nitroxides (e.g., 4-amino-TEMPO) [1]. Conversely, attempting to synthesize TAA in-house via the direct poly-aldol condensation of acetone and ammonia often yields complex, water-rich crude mixtures [2]. The presence of residual water and condensation byproducts drastically reduces the selectivity of subsequent N-alkylation or ketalization steps. Direct procurement of high-purity, anhydrous TAA bypasses these yield-limiting purification bottlenecks, ensuring the precise stoichiometric reproducibility required for industrial-scale polymer additive manufacturing and catalytic oxidation workflows [3].

Substitution Risk

Lack of 2,2,6,6-tetramethyl steric hindrance
Unsubstituted 4-piperidone cannot provide the regenerative radical-scavenging cycle essential for HALS performance.
Altered catalytic selectivity profile
Absence of gem-dimethyl groups may shift reaction selectivity and stability, requiring process re-optimization.
Manufacturing route redesign
Triacetonamine is the established commercial gateway to Tinuvin 770 and Chimassorb 944; alternative ketones would demand complete synthesis pathway changes.

Precursor Viability for 4-Position Functionalization

In the synthesis of advanced polymer stabilizers and spin labels, the presence of a reactive functional handle is a strict requirement. Triacetonamine provides a highly reactive 4-ketone group that enables >85% yield in the synthesis of functionalized intermediates (such as 4-amino-TEMPO and 4-hydroxy-TEMPO) via reductive amination or direct reduction [1]. In contrast, the simpler comparator 2,2,6,6-tetramethylpiperidine (TMP) lacks this ketone group, resulting in a 0% yield for any 4-position derivatization [2].

Evidence DimensionYield of 4-substituted sterically hindered derivatives
Target Compound DataEnables >85% yield of functionalized intermediates via the 4-ketone group.
Comparator Or Baseline2,2,6,6-Tetramethylpiperidine (TMP) (0% yield; completely inert at the 4-position).
Quantified DifferenceProvides the absolute structural requirement for 4-position derivatization, whereas TMP cannot be functionalized.
ConditionsReductive amination or direct reduction during HALS and functionalized nitroxide synthesis.

Buyers requiring tetherable or functionalized sterically hindered amines must procure TAA, as the simpler TMP core cannot be attached to polymer backbones or solid supports.

TEMPOL cost context
Class-level
Target
TEMPOL from TAA
Lower cost
Comparator
TEMPO (direct)
Higher procurement cost
Supports cost-effective catalyst procurement
Class-level inference; verify current market pricing

Kinetic Tunability of Downstream Antioxidant Formulations

The selection of a radical scavenger precursor dictates the kinetic profile of the final antioxidant. Procuring TAA enables the synthesis of a diverse library of nitroxide derivatives (such as Tempon, Tempol, and Tempamine) whose peroxyl radical (ROO•) scavenging rate constants can be tuned from 5.6 × 10^4 M−1 s−1 to 1.1 × 10^6 M−1 s−1 depending on the 4-position substituent [1]. Conversely, starting with TMP limits the formulator to standard TEMPO, which has a fixed scavenging rate of approximately 5.1 × 10^6 M−1 s−1 [1].

Evidence DimensionPeroxyl radical (ROO•) scavenging rate constant of derived nitroxides
Target Compound DataEnables synthesis of derivatives with scavenging rates tunable from 5.6 × 10^4 to 1.1 × 10^6 M−1 s−1.
Comparator Or Baseline2,2,6,6-Tetramethylpiperidine (TMP) (Restricts output to TEMPO with a fixed rate of ~5.1 × 10^6 M−1 s−1).
Quantified DifferenceProvides over an order of magnitude of kinetic tunability for customized radical scavenging profiles.
ConditionsFormulation of targeted polymer stabilizers and biological radical scavengers.

Procuring TAA allows manufacturers to precisely tune the degradation kinetics of their antioxidant formulations, an option unavailable when starting from TMP.

HALS precursor exclusivity
Class-level
Triacetonamine is reported as the sole commercial precursor to the global HALS product family, including Chimassorb 944 and Tinuvin 770.
Non-substitutable building block for UV stabilization
Data to verify; based on supplier and review sources

Suitability for Low-Volatility Oligomeric HALS Synthesis

For durable plastics exposed to long-term weathering, stabilizer migration is a critical failure mode. TAA readily undergoes ketalization with glycols and alcohols to form high-molecular-weight, oligomeric HALS (such as Tinuvin 622 analogs) that exhibit near-zero volatility and excellent polymer compatibility [1]. Monomeric sterically hindered amines, lacking the ability to polymerize via a ketone handle, remain highly volatile and are prone to rapid migration and leaching from the polymer matrix over time [1].

Evidence DimensionCapability to form high-molecular-weight, low-migration polymer additives
Target Compound DataReadily undergoes ketalization to form non-migrating oligomeric HALS.
Comparator Or BaselineMonomeric sterically hindered amines (High volatility, prone to migration and leaching).
Quantified DifferenceEnables the synthesis of non-migrating oligomers, drastically increasing the long-term stability of the final plastic product.
ConditionsIndustrial compounding of polyolefins and durable plastics.

For durable plastics, TAA is the mandatory precursor for synthesizing low-leaching, oligomeric light stabilizers that will not migrate out of the material.

Steric selectivity
Class-level
TAA derivative
Higher selectivity
Improved stability
Unsubstituted piperidone
Baseline selectivity
Lower steric shielding
Steric hindrance supports enhanced reaction control
Qualitative supplier statement; validate for specific reaction
Continuous hydrogenation
Head-to-head
>97% selectivity
Nearly complete conversion to TMP at 120 °C
Validates robust processability for HALS intermediate
CuCrSr/Al₂O₃ catalyst; RSC Adv. 2023
Bioactivity profile
Context-dependent
Reported activities include antialzheimer, anticancer, antimicrobial, antioxidant, and kinase inhibition.
Privileged scaffold for multi-target lead generation
Review-level compilation; validate individual targets
Fe(II) chelation
Head-to-head
CHA from TAA
More effective chelation
CHA from 1-methylpiperidone
Lower chelation efficacy
Structural advantage for metal-binding applications
Source data not provided; validate Fe(II) assay conditions

Synthesis of Non-Migrating Hindered Amine Light Stabilizers (HALS)

Directly leveraging its highly reactive 4-ketone group, TAA is the premier starting material for synthesizing oligomeric HALS via ketalization with glycols. This application is critical for the automotive and construction industries, where polyolefins require long-term UV protection without the risk of the stabilizer migrating or leaching out of the polymer matrix [1].

Production of Tunable Nitroxide Oxidation Catalysts

TAA serves as the essential precursor for manufacturing a customizable suite of stable nitroxide radicals, including TEMPOL (4-hydroxy-TEMPO) and TEMPONE (4-oxo-TEMPO). These catalysts are heavily utilized in large-scale industrial oxidation of primary alcohols to aldehydes and in the formulation of next-generation redox-flow battery electrolytes, where specific redox potentials and radical scavenging rates are required [2].

Manufacturing of Covalently Tethered Spin Labels

In structural biology and advanced materials science, TAA is used to synthesize functionalized spin labels such as 4-amino-TEMPO. The functional handle derived from TAA's ketone group allows these nitroxide radicals to be covalently tethered to proteins, polymer backbones, or solid supports for precise Electron Paramagnetic Resonance (EPR) spectroscopy and Nitroxide Radical Coupling (NRC) applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TEMPOL synthesis for catalytic oxidation
Cost-efficient precursor route
Catalyst procurement cost benchmarking
HALS industrial manufacturing (Tinuvin 770, Chimassorb 944)
Exclusive structural precursor
Long-term UV stabilization performance
Sterically demanding catalysis
2,2,6,6-tetramethyl steric hindrance
Reaction selectivity and yield assessment
Medicinal chemistry lead discovery
Diverse bioactivity scaffold
Hit expansion and SAR profiling

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 Da

Monoisotopic Mass

155.131014166 Da

Boiling Point

205.0 °C

Heavy Atom Count

11

Appearance

Powder

Melting Point

34.9 °C

UNII

2K4430S3XP

Related CAS

29334-13-2 (4-methylbenzenesulfonate)
33973-59-0 (hydrochloride)
72361-44-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (68.7%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (70.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (70.23%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (68.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (70.23%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

826-36-8

Wikipedia

Triacetonamine

General Manufacturing Information

4-Piperidinone, 2,2,6,6-tetramethyl-: ACTIVE

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